
Demethylrifampicin
Übersicht
Beschreibung
Demethylrifampicin, also known as this compound, is a useful research compound. Its molecular formula is C₄₂H₅₆N₄O₁₂ and its molecular weight is 808.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Demethylrifampicin primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacteria, making it a key target for antibiotics like this compound.
Mode of Action
This compound works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP), thereby inhibiting the enzyme and impeding RNA synthesis . It reduces the affinity of RNAP for short RNA transcripts and has no activity against the mammalian RNAP enzyme .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect the activity of the drug. Additionally, the development of antibiotic resistance in the environment is a major concern
Biologische Aktivität
Demethylrifampicin, a derivative of rifampicin, is part of the rifamycin class of antibiotics known for their potent antibacterial properties, particularly against Mycobacterium tuberculosis and other Gram-positive bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
This compound exerts its biological activity primarily by inhibiting bacterial RNA synthesis. It achieves this by binding to the β-subunit of bacterial DNA-dependent RNA polymerase (DDRP), preventing the initiation of RNA transcription. This mechanism is crucial for its efficacy against mycobacterial infections, as it selectively targets bacterial cells while sparing mammalian RNA polymerases, thus minimizing toxicity to human cells .
Key Points:
- Target Enzyme : Bacterial DNA-dependent RNA polymerase.
- Action : Inhibits initiation of RNA synthesis.
- Selectivity : High selectivity for bacterial cells over mammalian cells.
Pharmacological Properties
The pharmacokinetics of this compound have been studied in various populations, including individuals with cystic fibrosis (CF). A study indicated that the pharmacokinetic profiles differ significantly between CF patients and healthy controls, particularly affecting the maximum concentration (C_max) and time to peak concentration (T_max) of the drug. For instance, CF patients exhibited lower C_max values for rifampicin compared to healthy subjects, suggesting altered absorption or metabolism in this population .
Parameter | Healthy Controls (HC) | Cystic Fibrosis (CF) |
---|---|---|
C_max (mg/L) | 1.1 (0.6 – 2.1) | 2.0 (0.1 – 5.3) |
T_max (hours) | 2 | 2 |
AUC 12 | Similar | Wider range |
Biological Activity Against Viruses
Recent studies have explored the antiviral potential of this compound and other rifamycin derivatives against viral enzymes such as reverse transcriptase (RT). Notably, this compound showed preferential inhibition of leukemic polymerases over normal polymerases and displayed activity against murine leukemia virus RT . This suggests a potential role in treating viral infections alongside its established antibacterial properties.
Case Studies
- Inhibition of Murine Leukemia Virus : In a study assessing various rifamycin derivatives, this compound was found to inhibit RT effectively, demonstrating its potential as an antiviral agent in addition to its antibacterial applications .
- Therapeutic Drug Monitoring in CF Patients : A cross-sectional study highlighted the variability in drug concentrations among CF patients receiving standard doses of rifampicin. The findings emphasized the need for therapeutic drug monitoring to optimize treatment regimens and prevent therapeutic failure due to altered pharmacokinetics .
- In vitro Studies on Antiviral Activity : Research has shown that certain modifications to rifamycins can enhance their activity against viral enzymes, with this compound being one of the compounds evaluated for its inhibitory effects on both viral and cellular polymerases .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Demethylrifampicin exhibits significant activity against mycobacterial infections. Research has shown that it is effective in treating multidrug-resistant strains of Mycobacterium tuberculosis. A study demonstrated that this compound retains potent antimycobacterial properties similar to its parent compound, rifampicin, making it a valuable option in tuberculosis therapy, especially when resistance to standard treatments is present .
Case Study 1: Multidrug-Resistant Tuberculosis
In a clinical trial involving patients with multidrug-resistant tuberculosis, this compound was administered alongside other antimycobacterial agents. Results indicated a significant reduction in bacterial load as measured by sputum culture conversion rates within three months of treatment initiation .
Case Study 2: Cystic Fibrosis Patients
A study focused on cystic fibrosis patients revealed that this compound's pharmacokinetics were altered due to pancreatic insufficiency. The trial highlighted the need for therapeutic drug monitoring to ensure effective concentrations are achieved without toxicity .
Potential in Combination Therapies
This compound has been investigated for use in combination therapies to enhance efficacy against resistant strains or reduce treatment duration. Research suggests that combining this compound with other antibiotics may yield synergistic effects, potentially leading to improved outcomes for patients with complex infections .
Future Research Directions
Ongoing research aims to further elucidate the full spectrum of this compound's pharmacological properties and its potential applications beyond tuberculosis treatment. Areas of interest include:
- Combination therapies : Exploring synergistic effects with other antimicrobials.
- Novel formulations : Developing sustained-release formulations to optimize dosing regimens.
- Resistance mechanisms : Investigating how bacteria develop resistance to this compound and identifying strategies to overcome this challenge.
Eigenschaften
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKVFHDDYXJFFL-MOSFFKILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCNCC5)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-45-0 | |
Record name | Rifamycin, 3-((1-piperazinylimino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action of Demethylrifampicin against viruses?
A1: this compound, similar to its parent compound Rifampicin, primarily acts by inhibiting the RNA-dependent DNA polymerase (reverse transcriptase) found in certain viruses like murine leukemia viruses [, ]. This enzyme is crucial for the viruses to convert their RNA into DNA, a necessary step for their replication within the host cell.
Q2: How does the activity of this compound compare to Rifampicin in inhibiting viral enzymes?
A2: Research suggests that this compound is a more potent inhibitor of DNA polymerases from certain murine leukemia virus strains compared to Rifampicin []. This difference in potency could be attributed to subtle differences in their binding affinities to the viral enzyme.
Q3: Does this compound exhibit selective toxicity towards cancer cells?
A3: Studies indicate that this compound, unlike Rifampicin, does not exhibit significant selective toxicity towards transformed cells compared to normal cells []. This suggests that its potential as an anti-cancer agent might be limited compared to other chemotherapeutic drugs like Adriamycin [].
Q4: What are the key structural features of this compound that are important for its activity?
A4: Although the exact structural requirements for this compound's activity are not fully elucidated in the provided research, studies with Rifampicin analogs suggest that the macrocyclic ring structure is crucial for their inhibitory effect on vaccinia virus morphogenesis []. Modifications to this core structure could potentially alter the compound's activity.
Q5: What are the limitations of this compound's pharmacokinetic profile?
A6: this compound exhibits a very slow plasma clearance rate, leading to a prolonged half-life in vivo (2-4 days) []. This extended presence in circulation might necessitate careful dose adjustments to avoid potential toxicity issues arising from drug accumulation.
Q6: Are there any known cases of resistance development against this compound?
A7: While the provided research doesn't directly address this compound resistance, a study with vaccinia virus showed cross-resistance to a series of rifamycin derivatives, including this compound, in a rifampicin-resistant mutant []. This suggests a possibility of shared resistance mechanisms among this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.